

# In-Depth Technical Guide to Tributyltin Azide (CAS 17846-68-3)

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## Compound of Interest

Compound Name: Tributyltin azide

Cat. No.: B092828

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tributyltin azide**, identified by CAS number 17846-68-3, is an organotin compound with the chemical formula  $(C_4H_9)_3SnN_3$ . It presents as a colorless to light yellow liquid or a white solid and is a crucial reagent in organic synthesis.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, biological activities, and safety considerations, with a focus on its relevance to research and drug development.

## Chemical and Physical Properties

**Tributyltin azide** possesses a unique set of properties that make it a valuable, albeit hazardous, chemical intermediate. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>27</sub> N <sub>3</sub> Sn	[2][3][4]
Molecular Weight	332.07 g/mol	[2][3][4]
Appearance	Colorless to light yellow liquid or white solid	[1]
Density	1.212 g/mL at 25 °C	[5]
Boiling Point	120 °C at 0.2 mmHg	[5]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Miscible with toluene, hexane, acetonitrile, and tetrahydrofuran. Reacts with water.	[1][5]
LD <sub>50</sub> (oral, rat)	400 mg/kg	[1]

## Synthesis

The primary method for synthesizing **tributyltin azide** is through a salt metathesis reaction between tributyltin chloride and sodium azide.[1]

## Experimental Protocol: Synthesis of Tributyltin Azide

A common laboratory-scale synthesis protocol is as follows:[6]

- To a three-necked flask equipped with a condenser, add tributyltin chloride (5 mmol) and sodium azide (12 mmol).
- Under a nitrogen atmosphere, add 20 mL of dimethylformamide (DMF) as the solvent.
- Stir the reaction mixture at 70°C for 12 hours.
- After cooling to room temperature, pour the reaction mixture into 30 mL of deionized water.
- Extract the aqueous mixture with ether (3 x 20 mL).

- Wash the combined organic layers with a saturated saline solution (3 x 20 mL).
- Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purify the resulting product using silica gel column chromatography with an eluent mixture of petroleum ether and dichloromethane (20:1) to obtain **tributyltin azide** as a white solid.

Synthesis workflow for **tributyltin azide**.

## Spectral Data

While detailed spectral data is best obtained from dedicated databases, general characteristics are known.

- Infrared (IR) Spectroscopy: The azide functional group ( $\text{N}_3$ ) exhibits a strong, characteristic absorption band in the range of  $2160\text{-}2120\text{ cm}^{-1}$ .[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would show signals corresponding to the butyl groups attached to the tin atom. The chemical shifts would be influenced by the electronegativity of the tin and azide moieties.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of butyl groups and the azide group.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Applications in Research and Drug Development

The primary application of **tributyltin azide** is in the synthesis of 5-substituted 1H-tetrazoles through [3+2] cycloaddition reactions with nitriles. Tetrazoles are important structural motifs in many pharmaceuticals, most notably the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[\[1\]](#)

## Synthesis of Valsartan Intermediate

**Tributyltin azide** is a key reagent in the synthesis of the antihypertensive drug Valsartan.[\[6\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The tetrazole ring in Valsartan is formed by the reaction of a nitrile precursor with **tributyltin azide**.

## Experimental Protocol: Tetrazole Formation in Valsartan Synthesis

A general procedure for the tetrazole formation step is as follows:[19][20][21]

- Dissolve the nitrile precursor, N-[(2'-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methyl ester, in a suitable solvent such as xylene.
- Add **tributyltin azide** to the solution.
- Heat the reaction mixture under reflux for an extended period (e.g., 24 hours) until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is typically worked up with a basic solution (e.g., sodium hydroxide) to hydrolyze the ester and form the sodium salt of the tetrazole product, which facilitates the removal of tin byproducts.

Key step in Valsartan synthesis using **tributyltin azide**.

## Biological Activities and Mechanism of Action

The biological activities of **tributyltin azide** are primarily attributed to the tributyltin (TBT) moiety, which is a known environmental toxicant and endocrine disruptor.

### Induction of Apoptosis

TBT compounds have been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes.[22] The apoptotic signaling cascade initiated by TBT involves both the mitochondrial and endoplasmic reticulum (ER) pathways.

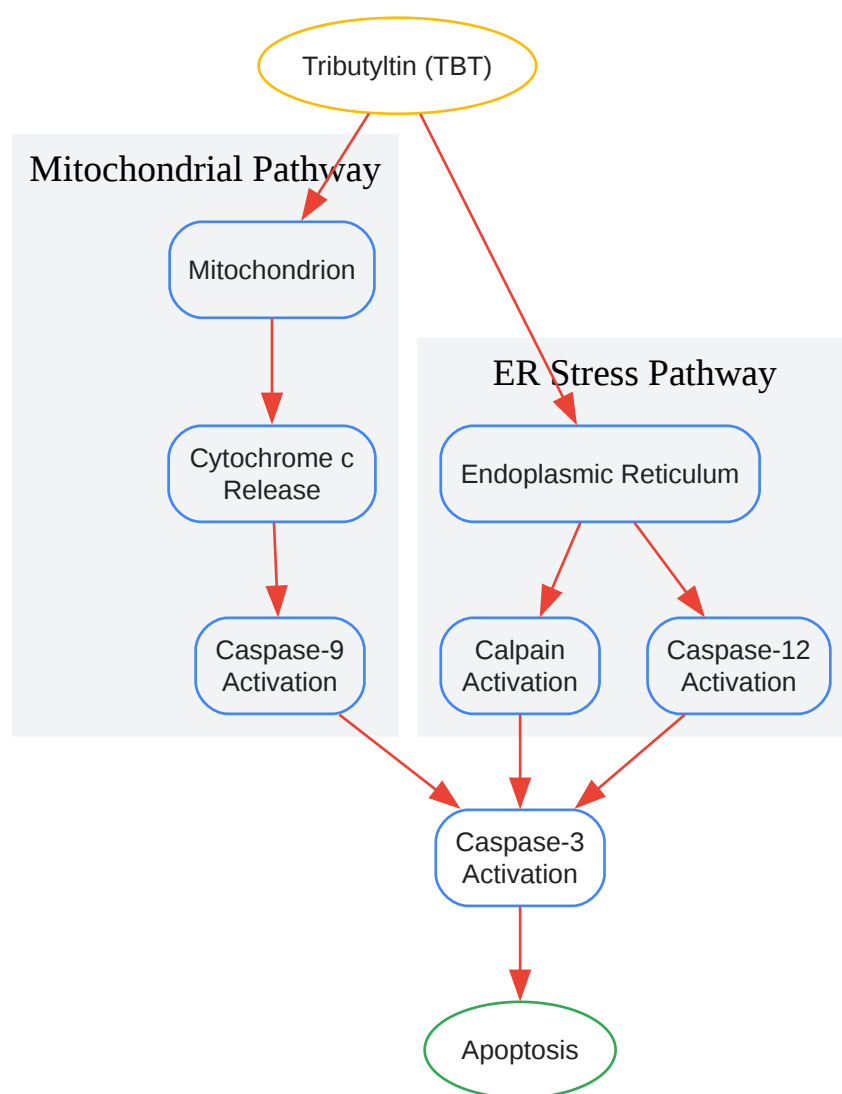
**Mitochondrial Pathway:** TBT can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular proteins and cell death.

**Endoplasmic Reticulum Stress Pathway:** TBT can induce ER stress, leading to the activation of calpain and caspase-12, which also contribute to the apoptotic cascade.

## Signaling Pathway Modulation

TBT compounds are known to modulate several key signaling pathways:

- Ras-Raf-ERK Pathway: TBT can influence the Ras-Raf-ERK (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.[19]
- NF- $\kappa$ B Pathway: TBT can activate the NF- $\kappa$ B signaling pathway, a key regulator of inflammation and immune responses.[23]



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Tributyltin-induced apoptotic signaling pathways.

## Experimental Protocols for Biological Assays

Investigating the biological effects of tributyltin compounds often involves specific cellular and molecular assays.

## Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

- **Cell Lysis:** Treat cells with **tributyltin azide** at desired concentrations and time points. Lyse the cells using a specific lysis buffer.[\[20\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Substrate Addition:** Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[\[20\]](#)[\[24\]](#)
- **Incubation:** Incubate the mixture at 37°C.
- **Detection:** Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.[\[24\]](#)

## Western Blot for ERK Phosphorylation

This method is used to detect the activation of the ERK signaling pathway.

- **Cell Treatment and Lysis:** Treat cells with **tributyltin azide**, then lyse the cells and quantify the protein concentration.[\[21\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[\[19\]](#)[\[21\]](#)
- **Antibody Incubation:** Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK.[\[19\]](#)[\[21\]](#)
- **Detection:** Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.[\[19\]](#)[\[21\]](#)
- **Analysis:** Quantify the band intensities to determine the ratio of p-ERK to total ERK.[\[19\]](#)

## NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

- Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of NF- $\kappa$ B response elements.[\[2\]](#)[\[23\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)
- Cell Treatment: Treat the transfected cells with **tributyltin azide**.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates NF- $\kappa$ B activation.[\[2\]](#)[\[30\]](#)[\[31\]](#)

## Patents

Several patents have been granted that involve the use of **tributyltin azide**, primarily in the synthesis of tetrazole-containing compounds for pharmaceutical applications. For example, U.S. Patent 5,484,955 describes the use of tri-higher alkyl tin azides for the production of tetrazolylbenzene compounds.[\[33\]](#)[\[34\]](#) Other patents, such as EP0838458A1 and US5284954A, discuss alternative methods for tetrazole synthesis, sometimes highlighting the toxicity concerns associated with **tributyltin azide**.[\[35\]](#)[\[36\]](#)

## Clinical Trials

A thorough search of clinical trial registries reveals no clinical trials specifically investigating **tributyltin azide**. Given its toxicity profile, it is not a candidate for direct therapeutic use in humans. Its relevance to clinical medicine is as a reagent in the synthesis of active pharmaceutical ingredients.

## Safety and Handling

**Tributyltin azide** is a highly toxic compound and must be handled with extreme caution.[\[1\]](#)

- Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It can cause skin irritation, and prolonged or repeated exposure may lead to organ damage.[\[30\]](#)[\[34\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be done in a well-ventilated fume hood.[\[37\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

## Conclusion

**Tributyltin azide** is a potent and versatile reagent in organic synthesis, particularly for the construction of tetrazole rings in pharmaceuticals. However, its significant toxicity necessitates stringent safety precautions. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological effects is crucial for its safe and effective use in the laboratory and for the development of safer alternative reagents and processes. The information provided in this guide serves as a comprehensive resource to support these endeavors.

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